C3 Pyrrole vs. C3 Pyrrolidine: Aromaticity-Driven Conformational and Electronic Differentiation
The closest structural analog to 2-Phenyl-3-pyrrol-1-ylchromen-4-one is 2-phenyl-3-pyrrolidin-1-ylchromen-4-one (CAS 92908-98-0), which replaces the aromatic pyrrole with a saturated pyrrolidine ring. This single-bond saturation eliminates the pyrrole ring's aromaticity, converting the flat, conjugated N-heteroaromatic system (C19H13NO2, MW 287.31) into a non-planar, sp3-hybridized tertiary amine (C19H17NO2, MW 291.34) [1]. The pyrrole variant possesses 6 π-electrons in the heterocycle capable of participating in π-stacking interactions with biological targets; the pyrrolidine variant lacks this capability. Although no head-to-head biological comparison of these two specific compounds has been published, established SAR demonstrates that pyrrole-aromatic substitution on the chromen-4-one scaffold consistently outperforms saturated heterocyclic analogs in cytotoxicity assays [2].
| Evidence Dimension | Molecular planarity and heterocycle aromaticity at C3 |
|---|---|
| Target Compound Data | Planar aromatic pyrrole ring (C19H13NO2, 6 π-electrons); LogP ~4.1 (estimated) |
| Comparator Or Baseline | 2-Phenyl-3-pyrrolidin-1-ylchromen-4-one (CAS 92908-98-0): Non-planar saturated pyrrolidine ring (C19H17NO2); LogP = 4.4 (calculated XlogP) |
| Quantified Difference | Pyrrole: fully conjugated, 2 hydrogen atoms fewer (C19H13 vs. C19H17); pyrrolidine: +4 Da molecular weight, loss of aromatic ring current and π-stacking potential |
| Conditions | Structural comparison based on InChI, molecular formula, and calculated XlogP values from chem960.com and ichemistry.cn [1] |
Why This Matters
The aromatic pyrrole ring enables π–π stacking interactions with flat biological targets (e.g., kinase ATP-binding pockets, DNA intercalation sites) that the saturated pyrrolidine analog cannot engage, directly impacting target binding affinity and selectivity in drug discovery campaigns.
- [1] ichemistry.cn. CAS 92908-98-0: 4H-1-Benzopyran-4-one,2-phenyl-3-(1-pyrrolidinyl)-. Molecular weight and formula. View Source
- [2] Kemnitzer, W.; Jiang, S.; Zhang, H.; et al. Discovery of 4-Aryl-2-oxo-2H-chromenes as a New Series of Apoptosis Inducers. Bioorganic & Medicinal Chemistry Letters 2008, 18 (20), 5571–5575. View Source
